molecular formula C31H26Cl2N2O9S3 B14940310 Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B14940310
M. Wt: 737.6 g/mol
InChI Key: KMLXQBWJPQDUQC-UHFFFAOYSA-N
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Description

Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex spirocyclic compound featuring a thiopyrano[2,3-c]quinoline core fused with a 1,3-dithiole ring. The molecule includes four methyl ester groups, a 3,4-dichlorophenyl carbamoyl substituent at the 6' position, and two methyl groups at the 5' position.

Properties

Molecular Formula

C31H26Cl2N2O9S3

Molecular Weight

737.6 g/mol

IUPAC Name

tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C31H26Cl2N2O9S3/c1-30(2)24-19(15-9-7-8-10-18(15)35(30)29(40)34-14-11-12-16(32)17(33)13-14)31(20(25(36)41-3)21(45-24)26(37)42-4)46-22(27(38)43-5)23(47-31)28(39)44-6/h7-13H,1-6H3,(H,34,40)

InChI Key

KMLXQBWJPQDUQC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)NC4=CC(=C(C=C4)Cl)Cl)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline, tetramethylthiopyran, and various carboxylate derivatives. The synthesis process may involve:

    Formation of the spiro structure: This step usually requires the cyclization of intermediates under controlled conditions, often using catalysts or specific reagents to facilitate the reaction.

    Introduction of the carbamoyl group: This step involves the reaction of 3,4-dichloroaniline with a suitable carbamoylating agent, such as phosgene or isocyanates.

    Functionalization of the thiopyranoquinoline core:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spiro structure and multiple functional groups make it suitable for the development of advanced materials, such as polymers and nanomaterials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new synthetic pathways and reactions.

    Biological Studies: Researchers may investigate its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.

    Pathway Modulation: Affecting various biochemical pathways, resulting in therapeutic or biological effects.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The compound belongs to a family of spirothiopyrano-quinoline derivatives. Key structural analogues include:

Compound Name Substituent at 6' Position Molecular Formula Molecular Weight logP Key Properties Reference
Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[...]-tetracarboxylate (Main Compound) 3,4-Dichlorophenyl carbamoyl Not explicitly provided* High lipophilicity (inferred)
Tetramethyl 6'-(4-methoxybenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[...]-tetracarboxylate 4-Methoxybenzoyl C₃₂H₂₉NO₁₀S₃ 683.78 Moderate solubility due to methoxy group
Tetramethyl 6'-hexanoyl-5',5'-dimethyl-5',6'-dihydrospiro[...]-tetracarboxylate Hexanoyl (aliphatic chain) C₃₀H₃₃NO₉S₃ 647.78 Lower molecular weight, higher flexibility
Tetramethyl 5',5',8'-trimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[...]-tetracarboxylate Phenylacetyl C₃₃H₃₁NO₉S₃ 681.80 6.078 High logP, lipophilic

Substituent Effects on Properties

  • Aromatic vs. The 4-methoxybenzoyl analogue (C₃₂H₂₉NO₁₀S₃) has a methoxy group that may improve solubility compared to the dichlorophenyl variant but reduce lipophilicity . The hexanoyl substituent (C₃₀H₃₃NO₉S₃) is aliphatic, likely increasing molecular flexibility and reducing aromatic interactions, which could lower biological activity .
  • logP and Lipophilicity :

    • The phenylacetyl derivative (logP = 6.078) demonstrates high lipophilicity, suggesting the main compound may exhibit similar or greater values due to the dichlorophenyl group’s hydrophobicity .

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